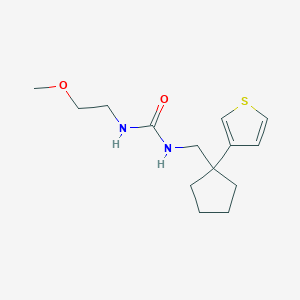![molecular formula C12H11FN2O B2424811 9-fluoro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indol-1-one CAS No. 1009631-14-4](/img/structure/B2424811.png)
9-fluoro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
9-fluoro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indol-1-one is a chemical compound that belongs to the class of indole derivatives. This compound has been studied extensively due to its potential applications in various fields, including medicinal chemistry and organic synthesis.
Scientific Research Applications
Antitumor Activity and DNA Binding
A study by Gu et al. (2017) explored the synthesis of novel 9-fluoro-6H-indolo[2,3-b]quinoxaline derivatives as potential antitumor agents. These compounds, including variants similar to 9-fluoro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indol-1-one, demonstrated promising antitumor activities against various cancer cell lines. Additionally, their DNA binding properties were characterized, revealing their potential as intercalators with increased DNA binding affinity. This research suggests a significant role in understanding and optimizing the antitumor effects of such compounds through enhanced DNA interaction (Gu et al., 2017).
Pharmaceutical Development and Synthesis
A variety of studies have focused on the synthesis and pharmaceutical applications of compounds related to this compound. For instance, Elliott et al. (2011) described efficient procedures for synthesizing benzo-fluorinated dibenz[b,f]azepines, which are precursors of important pharmaceuticals like the anticonvulsant carbamazepine. This research highlights the utility of such fluorinated compounds in drug development (Elliott et al., 2011).
Catalysis and Chemical Synthesis
Several studies have investigated the use of fluorinated indoles and related compounds in catalysis and synthetic chemistry. For example, Lang et al. (2017) explored the rhodium-catalyzed cycloaddition reactions involving diazoindolin-2-imines and dienes, which are relevant to the synthesis of azepino[2,3-b]indoles. This research is significant for the development of new synthetic methods and the creation of complex molecular architectures (Lang et al., 2017).
Properties
IUPAC Name |
9-fluoro-3,4,5,6-tetrahydro-2H-azepino[4,3-b]indol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O/c13-7-3-4-9-8(6-7)11-10(15-9)2-1-5-14-12(11)16/h3-4,6,15H,1-2,5H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSIPHKCJAGISG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=C(N2)C=CC(=C3)F)C(=O)NC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
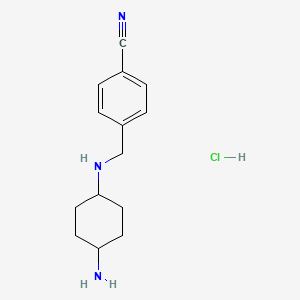
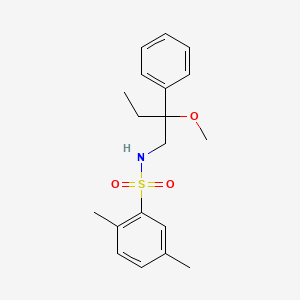
![N-[2-Methyl-6-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2424730.png)
![2-Chloro-5-[3-[(1-methylpyrazol-4-yl)methyl]pyrrolidin-1-yl]sulfonylpyridine](/img/structure/B2424731.png)
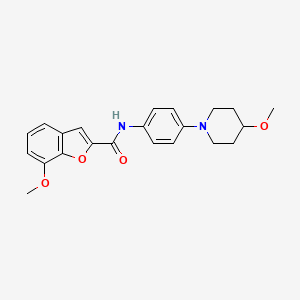
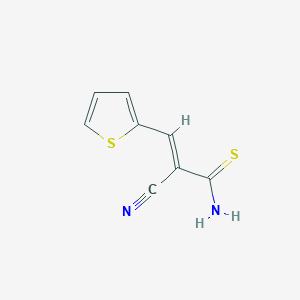
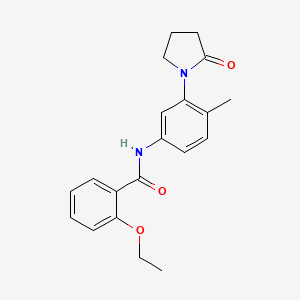
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)acrylamide](/img/structure/B2424739.png)
![3-[(5-chloro-2-hydroxyphenyl)methylidene]-6-(trifluoromethyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2424742.png)
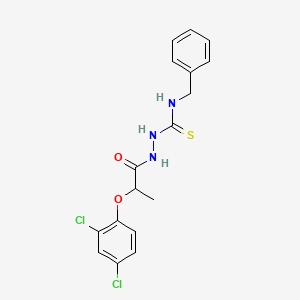
![1-(4-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2424746.png)
![N-benzyl-2-[[5-(2,4-dichlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2424747.png)
![4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[3-(3-methoxyphenyl)propanoyl]piperidine](/img/structure/B2424748.png)
